6-Methoxypyridine-3-carbonyl chloride
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Overview
Description
Synthesis Analysis
While specific synthesis methods for 6-Methoxypyridine-3-carbonyl chloride were not found, similar compounds like pinacol boronic esters are synthesized using catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of this compound consists of a carbonyl group (C=O) and a chloride atom attached to the third carbon of a pyridine ring, with a methoxy group (OCH3) attached to the sixth carbon .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, similar compounds like pinacol boronic esters are used in anti-Markovnikov hydromethylation of alkenes . This reaction involves a radical approach and is a valuable transformation in organic synthesis .Scientific Research Applications
Synthesis and Characterization of Derivatives
6-Methoxypyridine-3-carbonyl chloride is a versatile intermediate in organic synthesis. It has been used in the synthesis of various methoxypyridine derivatives, which are valuable in medicinal chemistry and material science. For instance, a series of 2-methoxypyridine-3-carbonitriles bearing aryl substituents were synthesized, showcasing the utility of methoxypyridine derivatives in producing compounds with potential cytotoxic activities against cancer cell lines (Al‐Refai et al., 2019) Molecules.
Catalysis and Polymerization
Methoxypyridines, including derivatives of this compound, have been explored as catalysts or components in catalytic systems for polymerization reactions. The catalytic carbonylative polymerizations of heterocycles to synthesize polyesters and amphiphilic poly(amide-block-ester)s demonstrate the application of methoxypyridines in creating advanced polymeric materials (Liu & Jia, 2004) Journal of the American Chemical Society.
Natural Product Synthesis
Methoxypyridines serve as key intermediates or reagents in the synthesis of complex natural products. For example, they have been used in the total synthesis of Lycopodium alkaloids, where a methoxypyridine was utilized as a masked pyridone to efficiently construct the core structure of the alkaloids, demonstrating the role of methoxypyridine derivatives in complex molecule synthesis (Bisai & Sarpong, 2010) Organic letters.
Material Science and Catalysis
In material science, methoxypyridine derivatives have been studied for their role in catalysis, particularly in reactions involving carbon dioxide. Research has shown that complexes involving methoxypyridines can catalyze the coupling of carbon dioxide and epoxides to produce valuable polycarbonates and cyclic carbonates, highlighting the environmental and industrial significance of these compounds (Darensbourg et al., 2003) Inorganic chemistry.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 6-Methoxypyridine-3-carbonyl chloride likely undergoes oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium .
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key method for forming carbon–carbon bonds . This suggests that the compound could influence biochemical pathways involving the synthesis of complex organic molecules.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds. The specific molecular and cellular effects would depend on the nature of these compounds.
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (such as palladium in the case of the Suzuki–Miyaura reaction) . .
Properties
IUPAC Name |
6-methoxypyridine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGABUQRWWPAIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591374 |
Source
|
Record name | 6-Methoxypyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-78-2 |
Source
|
Record name | 6-Methoxypyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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